
Anhalamine hydrochloride chemical structure
and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anhalamine hydrochloride

Cat. No.: B15490126 Get Quote

Anhalamine Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora

williamsii (Peyote), has garnered significant interest in the scientific community.[1] Structurally

related to mescaline, this compound and its hydrochloride salt are subjects of ongoing

research, particularly for their interaction with serotonergic systems. This technical guide

provides an in-depth overview of the chemical structure, properties, synthesis, purification, and

analysis of Anhalamine hydrochloride. Furthermore, it elucidates the compound's known

mechanism of action through detailed signaling pathway diagrams, offering a valuable resource

for researchers in pharmacology and drug development.

Chemical Structure and Properties
Anhalamine is chemically known as 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol.[2] The

hydrochloride salt is typically available as a dihydrate. The chemical structures of the free base

and its hydrochloride salt are depicted below.

Figure 1: Chemical Structure of Anhalamine
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Figure 2: Chemical Structure of Anhalamine Hydrochloride

(Structure of the hydrochloride salt)

Physicochemical Properties
A summary of the key physicochemical properties of Anhalamine and its hydrochloride

dihydrate salt is presented in Table 1.
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Property Anhalamine (Free Base)
Anhalamine Hydrochloride
Dihydrate

IUPAC Name
6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol

6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol

hydrochloride dihydrate

CAS Number 643-60-7 Not available

Molecular Formula C₁₁H₁₅NO₃ C₁₁H₁₅NO₃ • HCl • 2H₂O

Molecular Weight 209.24 g/mol [2] 281.73 g/mol

Melting Point 189-191 °C 258 °C

Solubility

Almost insoluble in cold water,

cold alcohol, and ether.

Soluble in hot water, alcohol,

acetone, and dilute acids.

Soluble in water.

UV Absorption (in Ethanol) λmax = 274 nm (log ε 2.90) Not available

Experimental Protocols
Synthesis of Anhalamine Hydrochloride
The synthesis of Anhalamine can be achieved through established methods for constructing

the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski

reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde

or ketone, followed by cyclization.[3][4][5][6] For the synthesis of Anhalamine, 3-hydroxy-4,5-

dimethoxyphenethylamine would be the appropriate starting material, reacting with

formaldehyde.
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Caption: Proposed Bischler-Napieralski synthesis of Anhalamine.

Methodology:

Formylation: React 3-hydroxy-4,5-dimethoxyphenethylamine with a formylating agent (e.g.,

ethyl formate) to yield the corresponding N-formyl derivative.

Cyclization: Treat the N-formyl intermediate with a dehydrating agent such as phosphorus

oxychloride (POCl₃) in an inert solvent (e.g., acetonitrile or toluene) and heat to induce

cyclization to the dihydroisoquinoline.

Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like

sodium borohydride (NaBH₄) in methanol to obtain Anhalamine.

Workup and Purification: Follow similar workup and purification procedures as described for

the Pictet-Spengler reaction.

Purification
Crude Anhalamine can be purified by column chromatography or recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15490126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stationary Phase: Silica gel is a commonly used stationary phase for the purification of

alkaloids. 2[7]. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or

dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed. The

addition of a small amount of a basic modifier like triethylamine can improve peak shape and

recovery for basic compounds.

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those

containing the pure product.

Salt Formation: Dissolve the purified Anhalamine free base in a minimal amount of a suitable

solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the

hydrochloride salt.

Crystallization: The hydrochloride salt can be recrystallized from a solvent system in which it

is soluble at high temperatures and less soluble at low temperatures, such as water or an

ethanol/ether mixture. 3[8]. Isolation: Cool the solution slowly to allow for the formation of

pure crystals, which can then be isolated by filtration.

Analytical Methods
The identity and purity of Anhalamine hydrochloride can be confirmed using various

analytical techniques.

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is

common for the separation of alkaloids. *[9] Detection: UV detection at the λmax of

Anhalamine (274 nm) or mass spectrometry (LC-MS) can be used for detection and

quantification.

[10][11]##### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. T[12]

[13][14]he expected spectra for Anhalamine would show signals corresponding to the aromatic

protons, the methoxy groups, and the protons of the tetrahydroisoquinoline ring system.
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Mass spectrometry can be used to determine the molecular weight and fragmentation pattern

of Anhalamine. T[15][16]he expected molecular ion peak for the free base would be at m/z

209.24.

Mechanism of Action and Signaling Pathways
Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor.

T[1]he 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that can couple to two primary

signaling pathways: the Gαs and Gα₁₂ pathways.

[17][18][19][20][21]#### 3.1. Gαs Signaling Pathway

The canonical signaling pathway for the 5-HT₇ receptor involves its coupling to the stimulatory

G protein, Gαs.

[18][20]Signaling Pathway: 5-HT₇ Receptor - Gαs Pathway
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Caption: Anhalamine's role as an inverse agonist on the 5-HT₇ Gαs pathway.

As an inverse agonist, Anhalamine would suppress the basal activity of this pathway, leading to

a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP
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(cAMP) levels. This, in turn, would lead to decreased activation of Protein Kinase A (PKA) and

its downstream targets.

Gα₁₂ Signaling Pathway
The 5-HT₇ receptor also couples to the Gα₁₂ protein, which activates small GTPases of the

Rho family, such as RhoA and Cdc42.

[17][19][21][22]Signaling Pathway: 5-HT₇ Receptor - Gα₁₂ Pathway
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Caption: Anhalamine's effect as an inverse agonist on the 5-HT₇ Gα₁₂ pathway.

The activation of this pathway influences cytoskeletal dynamics, cell morphology, and gene

transcription through the serum response factor (SRF). A[19]s an inverse agonist, Anhalamine

would be expected to reduce the basal activity of this pathway, thereby modulating these

cellular processes.

Conclusion
Anhalamine hydrochloride is a fascinating molecule with significant potential for further

research. This guide provides a comprehensive foundation for scientists and researchers

working with this compound, covering its fundamental properties, synthetic approaches, and

analytical methods. The elucidation of its interaction with the 5-HT₇ receptor and the

corresponding signaling pathways opens avenues for the development of novel therapeutic

agents targeting the serotonergic system. Further investigation into the specific biological

effects resulting from the inverse agonism at the 5-HT₇ receptor is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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